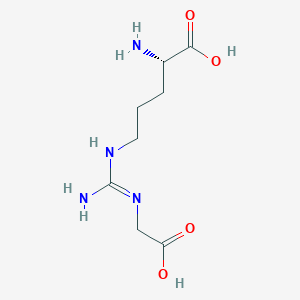

N-omega-Carboxymethyl-L-arginine (CMA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

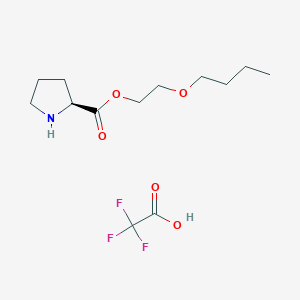

N-omega-Carboxymethyl-L-arginine (CMA) is a useful research compound. Its molecular formula is C8H16N4O4 and its molecular weight is 232.24 g/mol. The purity is usually 95%.

The exact mass of the compound N-omega-Carboxymethyl-L-arginine (CMA) is 232.11715500 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-omega-Carboxymethyl-L-arginine (CMA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-omega-Carboxymethyl-L-arginine (CMA) including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-omega-Carboxymethyl-L-arginine (CMA) is an advanced glycation end product (AGE) that primarily targets proteins during aging in humans . It is produced by oxidation in glycated collagen, which is one of the major proteins detected in biological samples .

Mode of Action

CMA is generated in collagen through a non-enzymatic reaction between reducing sugars such as glucose and amino groups in proteins . The formation of CMA is enhanced with increasing glucose concentration and is inhibited in the presence of dicarbonyl-trapping reagents and a metal chelator .

Biochemical Pathways

The formation of CMA is a part of the glycation process, which involves the reaction of reducing sugars with proteins. This process leads to the formation of AGEs, including CMA. AGEs accumulate in proteins during aging and have been associated with various age-related diseases .

Result of Action

The accumulation of CMA in collagen-rich tissues is a marker of protein oxidation and glycation . It has been detected in higher levels in the skin of mice and in the aorta of elderly humans compared to other AGEs . This suggests that CMA could serve as a useful indicator of collagen oxidation and glycation .

Action Environment

The formation of CMA is influenced by environmental factors such as glucose concentration. Higher glucose levels enhance the formation of CMA . Additionally, the presence of dicarbonyl-trapping reagents and metal chelators can inhibit the formation of CMA .

Analyse Biochimique

Biochemical Properties

CMA interacts with various enzymes and proteins. It has been found to weakly inhibit the in vitro activities of endothelium type nitric oxide synthases (NOS), which are enzymes that produce nitric oxide (NO), a molecule involved in several physiological and pathological processes . CMA also potentially inhibits arginase, an enzyme that modulates intracellular L-arginine bioavailability .

Cellular Effects

The effects of CMA on cells are complex and multifaceted. It has been associated with the pathogenesis of vascular complications such as kidney failure and atherosclerosis due to its structural similarity to endogenous inhibitors of NOS . This suggests that CMA may influence cell signaling pathways and gene expression related to these diseases.

Molecular Mechanism

At the molecular level, CMA exerts its effects through various mechanisms. It inhibits the activities of NOS and arginase, potentially affecting NO biosynthesis and L-arginine bioavailability within cells

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CMA can change over time. For instance, when various protein samples were incubated with glucose, the CMA content increased in a time-dependent manner only in glycated collagen . This suggests that CMA’s effects on cellular function may vary depending on the duration of exposure and the specific conditions of the experiment.

Metabolic Pathways

CMA is involved in the metabolic pathway of L-arginine, a crucial amino acid. It is formed by the non-enzymatic reaction of L-arginine with reducing sugars

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[N'-(carboxymethyl)carbamimidoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O4/c9-5(7(15)16)2-1-3-11-8(10)12-4-6(13)14/h5H,1-4,9H2,(H,13,14)(H,15,16)(H3,10,11,12)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYVWHCRKHJLRB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

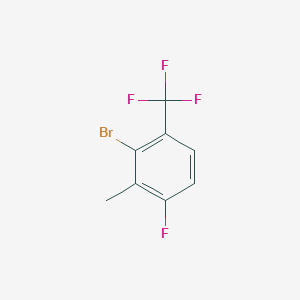

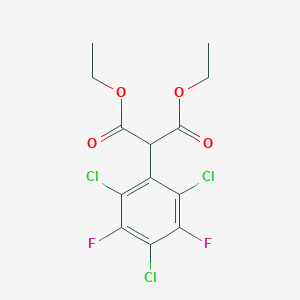

![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)